GCN2iB Demonstrates Sub-Nanomolar Enzymatic Potency, a 125-fold Improvement Over GCN2-IN-1
In a cell-free enzymatic assay measuring inhibition of recombinant GCN2 kinase activity, GCN2iB demonstrates an IC50 of 2.4 nM [1]. This is a significant potency improvement over the first-generation inhibitor GCN2-IN-1 (A-92), which has a reported enzymatic IC50 of <300 nM under comparable assay conditions . This difference in potency can have a substantial impact on the concentration required for target engagement and the potential for off-target effects in cell-based assays.
| Evidence Dimension | Enzymatic Inhibition of GCN2 Kinase (IC50) |
|---|---|
| Target Compound Data | 2.4 nM |
| Comparator Or Baseline | GCN2-IN-1 (A-92): <300 nM (<0.3 µM) |
| Quantified Difference | GCN2iB is at least 125 times more potent than GCN2-IN-1 in biochemical assays. |
| Conditions | Cell-free kinase assay using recombinant GCN2 protein. |
Why This Matters
This >100-fold improvement in potency minimizes the required compound concentration for cellular assays, reducing the risk of off-target effects that can compromise data interpretation.
- [1] Nakamura A, et al. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response. Proc Natl Acad Sci U S A. 2018 Aug 14;115(33):E7776-E7785. View Source
